

Butyl undec-10-enoate CAS number 109-42-2 properties

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Compound of Interest

Compound Name: Butyl undec-10-enoate

Cat. No.: B093067

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An In-depth Technical Guide to **Butyl undec-10-enoate** (CAS 109-42-2)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl undec-10-enoate (CAS No. 109-42-2), also known as butyl undecylenate, is a versatile fatty acid ester derived from undecylenic acid, a natural component obtained from castor oil.[1] [2] This guide provides a comprehensive technical overview of its core properties, synthesis, analytical characterization, and applications. Possessing emollient, antimicrobial, and polymer-modifying properties, this compound serves as a valuable ingredient in pharmaceuticals, cosmetics, and specialty chemical manufacturing.[3][4] Its bifunctional nature, featuring a terminal double bond and an ester group, also makes it a subject of interest in advanced materials research, such as in the development of biosensors.[5] This document is intended to serve as a foundational resource for professionals engaged in formulation, synthesis, and materials science.

Core Physicochemical and Safety Profile

Butyl undec-10-enoate is a clear, colorless to pale yellow liquid with a characteristically mild, brandy-like odor.[3][6][7] Its molecular structure consists of a C11 unsaturated fatty acid chain (undecylenic acid) esterified with butanol. This structure imparts solubility in organic solvents and oils while rendering it insoluble in water.[1][8]

Table 1: Key Physicochemical Properties of Butyl undec-10-enoate

Property	Value	Source(s)
CAS Number	109-42-2	[4][7][9]
Molecular Formula	C ₁₅ H ₂₈ O ₂	[3][4][9]
Molecular Weight	240.38 g/mol	[3][4][7]
Appearance	Clear, colorless to pale yellow liquid	[4][7]
Boiling Point	251 - 253 °C at 760 mmHg; 128 °C at 3 mmHg	[4][6]
Density	0.871 - 0.878 g/cm ³ at 20°C	[4][10]
Refractive Index (n _{20/D})	1.439 - 1.445	[4][10]
Flash Point	> 100 °C (> 212 °F)	[11]
Solubility	Insoluble in water; soluble in organic solvents and oils	[1][8]
Synonyms	Butyl undecylenate, Butyl 10-undecenoate	[3][7][9]

Safety and Handling

While generally considered safe for its intended applications, proper laboratory practices are essential when handling **Butyl undec-10-enoate**.^[3] The UN GHS system assigns it the signal word "Warning" for causing skin and serious eye irritation.^{[12][13]}

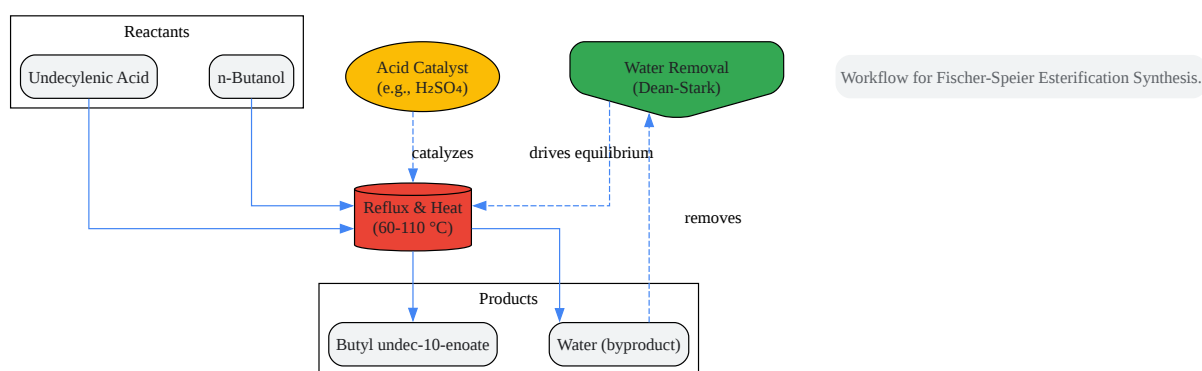
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents and direct sunlight.^{[3][6]} Recommended storage temperature is between 0 - 8 °C.^[4]
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety goggles, and a lab coat to avoid direct skin and eye contact.^{[3][6][12]}

- Spills: Use absorbent material to contain spills and dispose of the contaminated material in accordance with local regulations.[3]
- Fire Precautions: The material is not highly flammable but must be preheated for ignition to occur. Use water spray, dry powder, foam, or carbon dioxide for extinguishing.[6][11]

Synthesis Pathway: Fischer-Speier Esterification

The most common and industrially scalable method for producing **Butyl undec-10-enoate** is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of undecylenic acid (a carboxylic acid) with n-butanol (an alcohol).[14][15] The reaction is reversible, and to drive the equilibrium towards the ester product, the water byproduct is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.[14]

The causality behind this choice of method lies in its efficiency and use of readily available starting materials. The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the undecylenic acid, which significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[15]



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Caption: Workflow for Fischer-Speier Esterification Synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating system where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Apparatus Setup:** Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
- **Reagent Charging:** To the flask, add undecylenic acid (1.0 eq), n-butanol (3.0 eq, serving as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
- **Reaction:** Heat the mixture to reflux (approx. 95-110 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with butanol. Continue reflux until no more water is collected, typically 4-8 hours.
- **Work-up and Neutralization:** Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize the acid catalyst, followed by a brine wash.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and remove the excess butanol under reduced pressure using a rotary evaporator.
- **Purification:** For high purity, the crude product can be purified via vacuum distillation to yield the final **Butyl undec-10-enoate** as a clear liquid.

Analytical Characterization and Quality Control

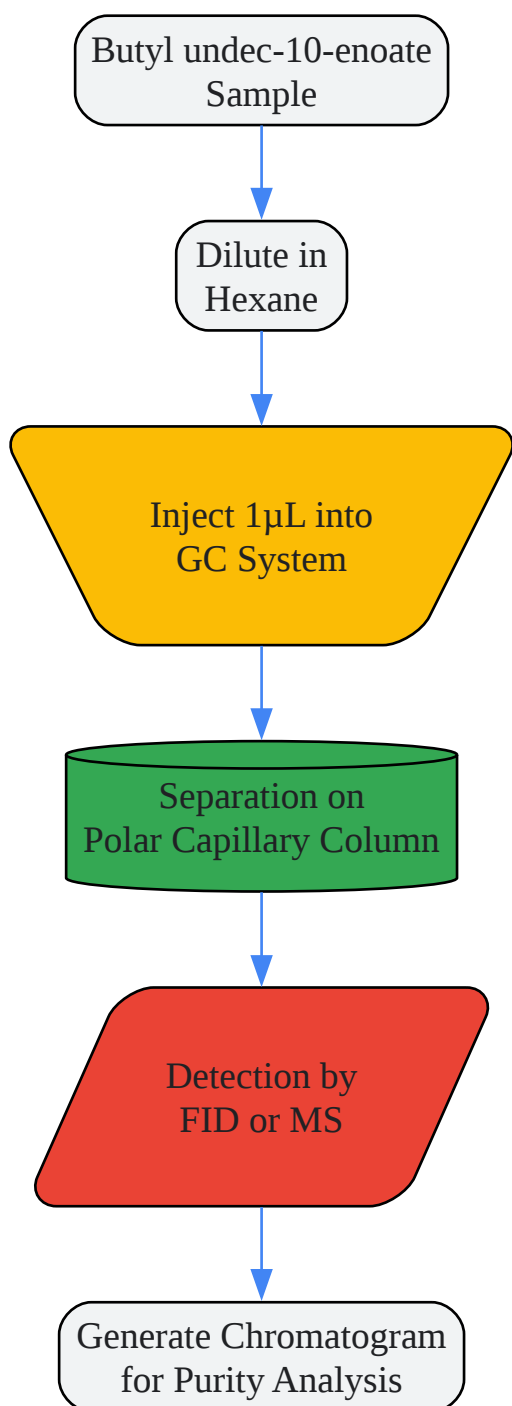
Confirming the identity and purity of **Butyl undec-10-enoate** is critical. A multi-technique approach involving chromatography and spectroscopy provides a robust and self-validating analytical workflow.

Gas Chromatography (GC)

GC is the primary technique for assessing the purity and quantifying fatty acid esters.[16][17] Due to their volatility, compounds like **Butyl undec-10-enoate** can be analyzed directly without derivatization.[18] A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometry (MS) detector provides structural information.[16]

Protocol for GC-FID Purity Analysis:

- Sample Preparation: Prepare a dilute solution of the synthesized ester (e.g., 1 mg/mL) in a suitable solvent like hexane or ethyl acetate.
- Column Selection: Utilize a highly polar capillary column, such as a wax-type (e.g., FAMEWAX) or a biscyanopropyl phase column, which provides excellent separation for fatty acid esters.[18][19]
- Instrument Parameters (Typical):
 - Injector Temperature: 250 °C
 - Detector Temperature (FID): 260 °C
 - Carrier Gas: Helium or Hydrogen
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
- Analysis: Inject 1 µL of the prepared sample. The purity is determined by the area percentage of the main peak in the resulting chromatogram.



Workflow for GC-based purity analysis.

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Caption: Workflow for GC-based purity analysis.

Mass Spectrometry (MS)

When coupled with GC, Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for structural confirmation. The mass spectrum of **Butyl undec-10-enoate** will show a molecular ion peak (M^+) at m/z 240, corresponding to its molecular weight.[9][20] The fragmentation pattern is characteristic of fatty acid esters, including fragments from the butyl chain and the undecylenate chain.[21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation. The ^1H and ^{13}C NMR spectra will display characteristic signals for each unique proton and carbon environment in the molecule.

- ^1H NMR (in CDCl_3): Key expected signals include:
 - A triplet around 4.05 ppm for the $-\text{O}-\text{CH}_2-$ protons of the butyl group, deshielded by the adjacent oxygen.[23]
 - A multiplet around 5.8 ppm for the internal vinyl proton ($-\text{CH}=\text{CH}_2$) and two multiplets around 4.9-5.0 ppm for the terminal vinyl protons ($=\text{CH}_2$).
 - A triplet around 2.2-2.3 ppm for the CH_2 group alpha to the carbonyl.
 - Several multiplets between 1.2-1.7 ppm for the other methylene groups in both the undecylenate and butyl chains.
 - A triplet around 0.9 ppm for the terminal methyl group ($-\text{CH}_3$) of the butyl chain.[23]
- ^{13}C NMR (in CDCl_3): Key expected signals include:
 - A signal around 174 ppm for the ester carbonyl carbon ($\text{C}=\text{O}$).
 - Signals around 139 ppm and 114 ppm for the carbons of the double bond ($\text{CH}=\text{CH}_2$).
 - A signal around 64 ppm for the ester oxygen-linked methylene carbon ($-\text{O}-\text{CH}_2-$).
 - A series of signals between 25-35 ppm for the various methylene carbons in the aliphatic chain.
 - A signal around 13.7 ppm for the terminal methyl carbon of the butyl group.

Applications in Scientific Research and Development

The unique properties of **Butyl undec-10-enoate** make it a valuable compound across several industries.^[4]

- **Pharmaceuticals and Personal Care:** It is widely used as an emollient and skin-conditioning agent in topical formulations like creams and lotions.^{[3][4]} Its parent molecule, undecylenic acid, is a well-known antifungal agent, and its esters are used in antifungal preparations and other treatments for skin infections.^{[2][5][24]}
- **Cosmetics and Fragrance:** Due to its mild, fruity aroma and conditioning properties, it serves as a fragrance ingredient and functional component in various cosmetic products.^{[4][7]}
- **Industrial and Chemical Synthesis:** It acts as a monomer in the production of specialty polymers, enhancing the flexibility and durability of coatings, adhesives, and sealants.^[4] It also functions as a chemical intermediate for synthesizing other valuable compounds.^[4]
- **Advanced Research:** The bifunctional nature of the molecule (terminal alkene and ester) allows it to be used as a linking agent. For example, the terminal double bond can be attached to silicon surfaces to create biosensors, leaving the ester (or its hydrolyzed carboxylic acid) available for conjugating with proteins or other biomolecules.^[5]

Conclusion

Butyl undec-10-enoate is a multifunctional fatty acid ester with a well-defined physicochemical profile and established synthesis routes. Its utility spans from being a functional excipient in pharmaceutical and cosmetic formulations to a reactive monomer in polymer science. The robust analytical methodologies available for its characterization ensure high quality and purity for demanding research and drug development applications. As a bio-based chemical derived from castor oil, it also aligns with the growing demand for sustainable chemical feedstocks.

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